Sodium bis(5-oxo-DL-prolinate)
Description
Sodium bis(5-oxo-DL-prolinate) is the sodium salt of 5-oxo-DL-proline (CAS 149-87-1), a cyclic amino acid derivative. The parent compound, 5-oxo-DL-proline (also known as DL-pyroglutamic acid), features a pyrrolidone ring with a carboxylic acid group. Its sodium salt (CAS 54571-67-4) is synthesized by replacing the carboxylic acid’s hydrogen with sodium, forming a bis(prolinate) structure.
Properties
CAS No. |
60373-59-3 |
|---|---|
Molecular Formula |
C10H12N2NaO6- |
Molecular Weight |
279.20 g/mol |
IUPAC Name |
sodium;5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Na/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+1/p-2 |
InChI Key |
ZIANFPVTVNDULH-UHFFFAOYSA-L |
Canonical SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium bis(5-oxo-DL-prolinate) can be synthesized through the neutralization of 5-oxo-DL-proline with sodium hydroxide. The reaction typically involves dissolving 5-oxo-DL-proline in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt .
Industrial Production Methods: In industrial settings, the production of sodium bis(5-oxo-DL-prolinate) follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is often produced in batch reactors where temperature, pH, and concentration are monitored continuously .
Chemical Reactions Analysis
Types of Reactions: Sodium bis(5-oxo-DL-prolinate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: It can be reduced to form 5-hydroxyproline derivatives.
Substitution: The sodium ion can be substituted with other cations in exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ion exchange resins or other cationic salts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Various oxidized derivatives of 5-oxo-proline.
Reduction: 5-hydroxyproline derivatives.
Substitution: Different cationic salts of 5-oxo-DL-proline.
Scientific Research Applications
Sodium bis(5-oxo-DL-prolinate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used in the production of various chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of sodium bis(5-oxo-DL-prolinate) involves its interaction with specific enzymes and metabolic pathways. One of the key enzymes it interacts with is 5-oxo-L-prolinase, which catalyzes the cleavage of 5-oxo-proline to form glutamate. This reaction is coupled with the hydrolysis of ATP to ADP and inorganic phosphate . The compound’s effects are mediated through its ability to modulate these enzymatic reactions and influence cellular metabolism.
Comparison with Similar Compounds
Key Findings from Comparative Analysis
Toxicity and Regulatory Status :
- Lead and barium salts are heavily restricted due to neurotoxicity (lead) and cardiovascular risks (barium). For example, Lead bis(5-oxo-DL-prolinate) is banned in automotive and electronics manufacturing .
- Sodium, zinc, and calcium salts exhibit lower toxicity, making them preferable for consumer-facing applications .
Functional Differences: Solubility: Sodium salts generally have higher aqueous solubility than zinc or calcium salts, favoring pharmaceutical formulations . Surfactant Properties: Zinc bis(5-oxo-DL-prolinate) is explicitly noted as an anionic surfactant, suggesting applications in emulsification and foam stabilization .
Stereochemical Variants :
- The L-prolinate variant (e.g., Lead bis(5-oxo-L-prolinate), CAS 85392-77-4) is structurally distinct from the DL-form but shares similar regulatory restrictions .
Emerging Derivatives :
- Esters like methyl 5-oxo-DL-prolinate (CAS 54571-66-3) and o-carboxyphenyl 5-oxo-DL-prolinate (CAS 85153-76-0) demonstrate expanded chemical versatility, though their industrial use remains underexplored .
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